

# Spectral Data Analysis of Dihexadecylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dihexadecylamine

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This technical guide provides an in-depth overview of the key spectral data for **dihexadecylamine** (DHDA), a secondary amine with significant applications in materials science and drug delivery systems. The following sections present a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

- IUPAC Name: N-hexadecylhexadecan-1-amine[1]
- Synonyms: Dicetylamine, Di(n-hexadecyl)amine
- Molecular Formula:  $C_{32}H_{67}N$ [1]
- Molecular Weight: 465.9 g/mol [1]

## Spectroscopic Data

The following tables summarize the available spectral data for **dihexadecylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectral Data of **Dihexadecylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~2.5 - 2.7	t	-CH <sub>2</sub> -N-CH <sub>2</sub> -
~1.4 - 1.6	m	-CH <sub>2</sub> -CH <sub>2</sub> -N-
~1.2 - 1.4	br s	-(CH <sub>2</sub> ) <sub>13</sub> -
~0.8 - 0.9	t	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of **Dihexadecylamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~50	-CH <sub>2</sub> -N-
~32	-(CH <sub>2</sub> ) <sub>n</sub> -
~30	-(CH <sub>2</sub> ) <sub>n</sub> -
~29	-(CH <sub>2</sub> ) <sub>n</sub> -
~27	-(CH <sub>2</sub> ) <sub>n</sub> -
~23	-CH <sub>2</sub> -CH <sub>3</sub>
~14	-CH <sub>3</sub>

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Dihexadecylamine**

m/z	Ion	Notes
466.53	[M+H] <sup>+</sup>	Predicted monoisotopic mass of the protonated molecule.[2]
488.52	[M+Na] <sup>+</sup>	Predicted sodium adduct.[2]
254	Fragment	One of the top peaks observed in GC-MS analysis.[1]
44	Fragment	A common fragment ion.[1]
30	Fragment	A common fragment ion.[1]

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of **Dihexadecylamine**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3300 - 3500	N-H stretch (secondary amine, weak)
2919 - 2925	C-H asymmetric stretch (alkane)
2850 - 2855	C-H symmetric stretch (alkane)
~1467	C-H bend (scissoring)
~720	C-H rock (long chain)

## Experimental Protocols

The following are representative protocols for obtaining the spectral data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **dihexadecylamine** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Ensure the sample is fully dissolved.

- $^1\text{H}$  NMR Acquisition:
  - Instrument: 400 MHz NMR Spectrometer (e.g., Varian Mercury plus).
  - Parameters:
    - Pulse Program: Standard single-pulse sequence.
    - Number of Scans: 16-32.
    - Relaxation Delay: 1-2 seconds.
    - Acquisition Time: 2-4 seconds.
    - Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Instrument: 100 MHz NMR Spectrometer (e.g., Varian Mercury plus).
  - Parameters:
    - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
    - Number of Scans: 1024 or more, depending on concentration.
    - Relaxation Delay: 2-5 seconds.
    - Spectral Width: 0-200 ppm.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **dihexadecylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).

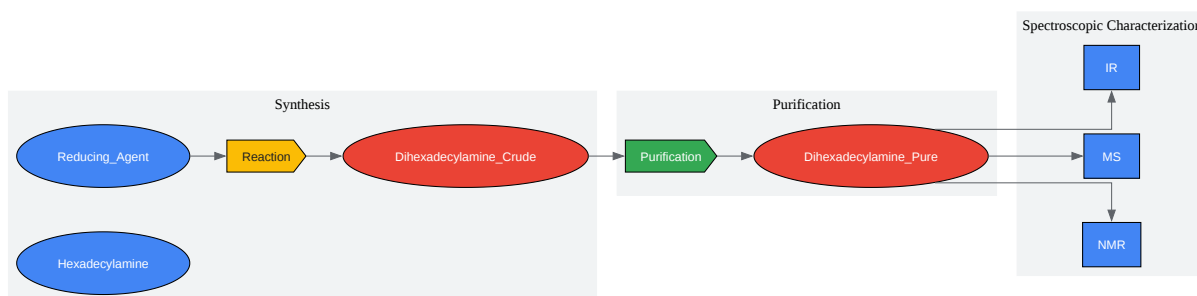
- Inlet Temperature: 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 50 to 600.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **dihexadecylamine** is a solid at room temperature, the spectrum can be obtained using a melt technique. Place a small amount of the solid on a salt plate (e.g., NaCl or KBr) and gently heat until it melts to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.
- FTIR Acquisition:
  - Technique: CAPILLARY CELL: MELT (CRYSTALLINE PHASE).[\[1\]](#)
  - Parameters:
    - Spectral Range: 4000-400 cm<sup>-1</sup>.
    - Resolution: 4 cm<sup>-1</sup>.
    - Number of Scans: 16-32.

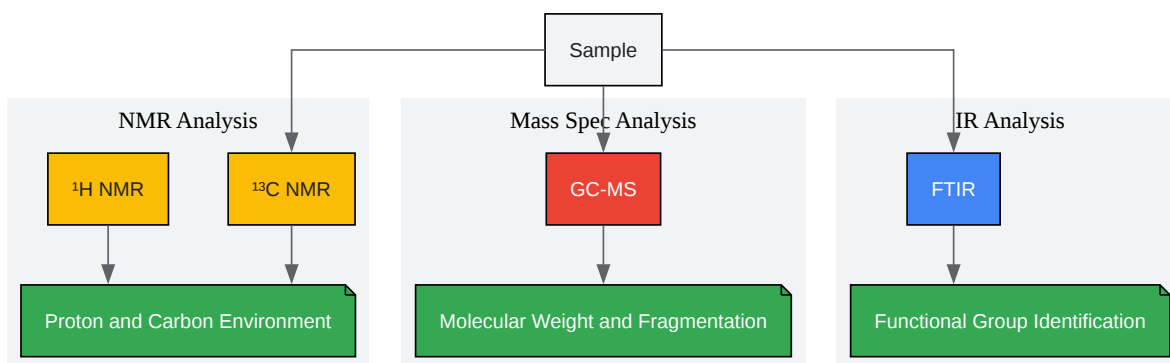
## Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **dihexadecylamine**.



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Caption: Synthesis and Characterization Workflow for **Dihexadecylamine**.



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Caption: Logic Diagram for Spectroscopic Analysis of **Dihexadecylamine**.

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## References

- 1. Dihexadecylamine | C<sub>32</sub>H<sub>67</sub>N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Dihexadecylamine (C<sub>32</sub>H<sub>67</sub>N) [pubchemlite.lcsb.uni.lu]
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Address: 3281 E Guasti Rd

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